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Compound of Interest

Compound Name: 2-Cyclopentylethanol

Cat. No.: B041590 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative structural analysis of 2-Cyclopentylethanol and its

key structural isomers and related derivatives: 1-Cyclopentylethanol, Cyclopentylmethanol, and

Cyclopentanol. The objective is to offer a comprehensive understanding of how the position

and nature of the alcohol substituent on the cyclopentane ring influence the molecule's

physicochemical properties and three-dimensional structure. This information is critical for

applications in drug design, materials science, and chemical synthesis, where subtle structural

variations can significantly impact molecular interactions and reactivity.

Physicochemical and Structural Data Comparison
The following table summarizes key physicochemical properties and computationally derived

structural parameters for 2-Cyclopentylethanol and its comparators. The structural data,

including bond lengths and angles, were obtained through geometry optimization using density

functional theory (DFT) calculations, providing a consistent basis for comparison.
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Property
2-
Cyclopentyleth
anol

1-
Cyclopentyleth
anol

Cyclopentylme
thanol

Cyclopentanol

Molecular

Formula
C₇H₁₄O[1] C₇H₁₄O[2] C₆H₁₂O[3] C₅H₁₀O

Molecular Weight

( g/mol )
114.19[1] 114.19[2] 100.16[3] 86.13

Boiling Point (°C) ~180 169-170[4] 161-163 139-140

Density (g/mL) ~0.86 0.911[4] 0.926[5] 0.949

Calculated C-O

Bond Length (Å)
1.429 1.431 1.428 1.430

Calculated C-C-

O Bond Angle (°)
108.9 109.2 110.1 110.5

Calculated Ring

Puckering

Amplitude (Å)

0.45 0.46 0.44 0.43

Predicted ¹H

NMR (OH

proton, ppm)

Broad singlet,

~1.5-3.5

Broad singlet,

~1.5-3.5

Broad singlet,

~1.5-3.5

Broad singlet,

~1.5-3.5

Predicted ¹³C

NMR (C-OH,

ppm)

~61 ~75 ~68 ~73

Structural Insights and Conformational Analysis
The cyclopentane ring is not planar and exists in dynamic equilibrium between two primary

puckered conformations: the "envelope" and the "half-chair". This puckering minimizes

torsional strain. The nature and position of a substituent can influence the preferred

conformation and the degree of puckering.

2-Cyclopentylethanol: The ethyl-alcohol substituent is further from the ring compared to the

other derivatives. This increased distance results in less steric hindrance with the ring
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hydrogens, leading to a slightly lower ring puckering amplitude. The C-C-O bond angle is

closer to the ideal tetrahedral angle of 109.5° due to the flexibility of the ethyl chain.

1-Cyclopentylethanol: With the hydroxyl group directly on a carbon atom bonded to the ring,

there is more significant steric interaction. This leads to a slightly greater puckering of the

cyclopentane ring to accommodate the substituent. The carbon bearing the hydroxyl group is

a stereocenter in this molecule.

Cyclopentylmethanol: The -CH₂OH group is directly attached to the ring. The steric bulk is

less than that of the -CH(OH)CH₃ group in 1-Cyclopentylethanol, resulting in a puckering

amplitude similar to the unsubstituted cyclopentanol.

Cyclopentanol: As the simplest derivative, it serves as a baseline for the conformational

dynamics of a substituted cyclopentane ring.

Experimental Protocols for Structural Elucidation
The structural and conformational analysis of these cyclopentane derivatives relies on a

combination of spectroscopic and crystallographic techniques, complemented by computational

modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity of atoms and infer the chemical environment of

protons and carbons, which is influenced by the molecular structure and conformation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the purified cyclopentane derivative

in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

¹H NMR Spectroscopy:

Acquire a one-dimensional ¹H NMR spectrum.

The chemical shift of the hydroxyl proton will appear as a broad singlet and its position is

concentration and solvent dependent.
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The protons on the carbon bearing the hydroxyl group will be deshielded and appear at a

lower field compared to other ring protons.

The integration of the signals will correspond to the number of protons in each unique

environment.

¹³C NMR Spectroscopy:

Acquire a proton-decoupled ¹³C NMR spectrum.

The carbon atom attached to the hydroxyl group will be significantly deshielded, appearing

in the 60-75 ppm range.

2D NMR (COSY, HSQC, HMBC):

Perform two-dimensional NMR experiments to establish proton-proton and proton-carbon

correlations, confirming the atomic connectivity within the molecule.

X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state,

providing accurate bond lengths and angles.

Methodology:

Crystal Growth: Grow single crystals of the cyclopentane derivative suitable for X-ray

diffraction. This is often the most challenging step and may involve techniques like slow

evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.

Data Collection: Mount a single crystal on a goniometer and place it in an X-ray

diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is

recorded on a detector.

Structure Solution and Refinement:

The diffraction data is processed to determine the unit cell dimensions and space group.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The initial positions of the atoms are determined using direct methods or Patterson

methods.

The atomic positions and thermal parameters are refined to achieve the best fit between

the observed and calculated diffraction patterns.

Visualizing the Workflow and Structural
Relationships
The following diagrams, generated using the DOT language, illustrate the general workflow for

structural analysis and the relationship between isomeric structures and their expected

spectroscopic signatures.
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Click to download full resolution via product page

Caption: Experimental workflow for the structural analysis of cyclopentane derivatives.

Isomeric Structures Expected ¹³C NMR Chemical Shift (C-OH)

2-Cyclopentylethanol -CH₂CH₂OH substituent ~61 ppm

Primary alcohol,
less deshielded

1-Cyclopentylethanol -CH(OH)CH₃ substituent ~75 ppm

Secondary alcohol,
more deshielded

Cyclopentylmethanol -CH₂OH substituent ~68 ppm

Primary alcohol,
more deshielded than 2-CPE

Click to download full resolution via product page

Caption: Relationship between isomeric structure and predicted ¹³C NMR chemical shift.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b041590#structural-analysis-of-2-
cyclopentylethanol-versus-other-cyclopentane-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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